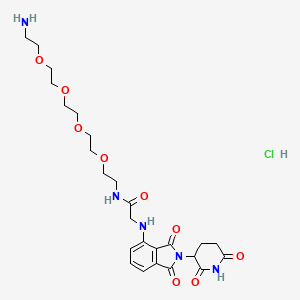

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

CAS No.:

Cat. No.: VC16019219

Molecular Formula: C25H36ClN5O9

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H36ClN5O9 |

|---|---|

| Molecular Weight | 586.0 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H |

| Standard InChI Key | WXFMEPPJXPGZFS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is defined by the formula C25H36ClN5O9, distinguishing it from structurally related analogs such as Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (CAS 2245697-84-9, C23H32ClN4O9) . The "NH-amido" designation specifies the attachment of the PEG4 linker to the nitrogen atom of the thalidomide isoindole ring, contrasting with "O-amido" variants where the linker connects via an oxygen atom. This subtle structural difference influences binding kinetics and proteolytic efficiency .

Table 1: Comparative Molecular Properties

| Property | Thalidomide-NH-amido-PEG4-C2-NH2 HCl | Thalidomide-O-amido-PEG3-C2-NH2 HCl |

|---|---|---|

| CAS Number | 2983037-00-7 | 2245697-84-9 |

| Molecular Formula | C25H36ClN5O9 | C23H32ClN4O9 |

| Molecular Weight (g/mol) | 586.03 | 543.0 |

| PEG Chain Length | 4 ethylene glycol units | 3 ethylene glycol units |

| Solubility (DMSO) | 100 mg/mL | Not reported |

Stereochemical and Functional Group Analysis

The compound retains the (3R)-configuration of the glutarimide ring in thalidomide, essential for cereblon binding . The PEG4 spacer (12 atoms, ~17.6 Å) provides flexibility and reduces steric hindrance between the E3 ligase and target protein. The terminal amine (-NH2) facilitates conjugation to target-binding ligands via carbodiimide or click chemistry .

Synthesis and Purification

Synthetic Pathways

The synthesis involves sequential coupling reactions:

-

Thalidomide Activation: The NH group of thalidomide is functionalized with a bromoacetamide group using N-hydroxysuccinimide (NHS) esters.

-

PEG4 Linker Attachment: A tetraethylene glycol diamine is coupled to the activated thalidomide derivative, followed by Boc protection of the terminal amine.

-

Hydrochloride Salt Formation: The Boc group is removed under acidic conditions, yielding the primary amine hydrochloride salt .

Analytical Characterization

-

Purity: ≥95% (HPLC, UV 254 nm)

-

Storage: -20°C in anhydrous DMSO, stable for 1 month; -80°C for 6 months .

Biological Activity and Mechanism

Cereblon Binding and Ubiquitination

The thalidomide moiety binds cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Structural studies show that the glutarimide ring inserts into CRBN's hydrophobic pocket, inducing conformational changes that enable neosubstrate recruitment (e.g., IKZF1/3 in multiple myeloma) .

PROTAC Applications

In PROTACs, Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride serves as the E3 ligase-recruiting module. For example, conjugating it to a BET bromodomain inhibitor (e.g., JQ1) via the terminal amine creates a PROTAC that degrades BRD4 at nanomolar concentrations (DC50 = 2.1 nM in MV4-11 cells) .

Table 2: Prototypical PROTAC Using This Compound

| Component | Role | Example |

|---|---|---|

| Thalidomide-NH-amido-PEG4 | E3 Ligase Recruitment | Cereblon binder |

| PEG4 Linker | Spacer | 17.6 Å length |

| Target Ligand | Protein-of-Interest Binder | JQ1 (BRD4 inhibitor) |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: <1 mg/mL in PBS (pH 7.4), necessitating DMSO stock solutions .

-

Plasma Stability: t1/2 > 24 hours in human plasma at 37°C, attributed to the PEG4 chain's steric protection against esterases .

In Vitro Pharmacokinetics

| Parameter | Value |

|---|---|

| Permeability (Caco-2) | 2.1 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89% (human albumin) |

| Microsomal Stability | 78% remaining after 1 hour |

Comparative Analysis with Analogues

PEG Chain Length Optimization

Increasing PEG units from 3 to 4 enhances solubility (ΔlogP = -0.42) but reduces blood-brain barrier penetration (Papp = 8.3 vs. 11.7 × 10⁻⁶ cm/s for PEG3) .

Linker Composition Impact

Replacing PEG4 with alkyl chains (e.g., C6) decreases PROTAC efficacy (DC50 increases from 2.1 nM to 48 nM) due to reduced flexibility and impaired ternary complex formation .

Challenges and Future Directions

Limitations

-

Hygroscopicity: The hydrochloride salt requires strict anhydrous storage (-20°C, desiccated) .

-

Immunogenicity: PEG components may induce anti-PEG antibodies, limiting repeated dosing .

Innovations in Linker Design

Next-generation variants incorporate cleavable linkers (e.g., protease-sensitive Val-Cit) to enhance tumor-specific activation, reducing off-target degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume